molecular formula C9H9FO3 B2820445 5-Fluoro-2,4-dimethoxybenzaldehyde CAS No. 155831-46-2

5-Fluoro-2,4-dimethoxybenzaldehyde

Cat. No.: B2820445
CAS No.: 155831-46-2
M. Wt: 184.166
InChI Key: QPJPELUSHAZZHM-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethoxybenzaldehyde (CAS 155831-46-2) is a fluorinated aromatic aldehyde with the molecular formula C 9 H 9 FO 3 and a molecular weight of 184.16 g/mol . This compound serves as a valuable and versatile building block in advanced organic synthesis and pharmaceutical research. The presence of both an aldehyde group and a fluorine atom on the benzaldehyde ring, flanked by two methoxy groups, creates a multi-functional intermediate amenable to further chemical transformations . Researchers can leverage this compound as a key precursor for constructing complex molecular structures, particularly in the field of drug discovery. While specific applications for this exact isomer are not detailed in the available literature, its structural similarity to other fluorinated and methoxylated benzaldehydes suggests its potential utility. For instance, related compounds like 2,4-dimethoxybenzaldehyde are known reagents for the specific quantification of phlorotannins in biochemical assays . Furthermore, fluorinated benzaldehydes, in general, are critical intermediates in the synthesis of active pharmaceutical ingredients, including investigations for novel therapeutics . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJPELUSHAZZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 2,4 Dimethoxybenzaldehyde

Established Synthetic Routes to 5-Fluoro-2,4-dimethoxybenzaldehyde

The synthesis of this compound is primarily achieved through the formylation of an appropriately substituted benzene (B151609) precursor. The regiochemistry is critical, and routes are designed to introduce the aldehyde group at the correct position relative to the existing fluorine and methoxy (B1213986) substituents.

One of the most effective and direct methods is the Vilsmeier-Haack reaction . wikipedia.org This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃). wikipedia.orgthieme-connect.de For the synthesis of the target compound, the key precursor is 1-fluoro-3,5-dimethoxybenzene . nih.govsigmaaldrich.com The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution, directing the formyl group to the ortho position (C2), which is sterically unhindered and electronically favored, yielding this compound.

Another established formylation technique is the Gattermann reaction , which uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective, the high toxicity of HCN often makes the Vilsmeier-Haack reaction a more practical choice in many laboratory settings.

Direct electrophilic fluorination of 2,4-dimethoxybenzaldehyde (B23906) presents significant regioselectivity challenges. The ortho- and para-directing effects of the two methoxy groups favor substitution at positions 3 and 5. While fluorination at position 3 is reported, achieving selective fluorination at the sterically less accessible and electronically different C-5 position is difficult and not a commonly reported route.

Multi-Step Synthesis Strategies Involving Precursors of this compound

Synthesis of 1-Fluoro-3,5-dimethoxybenzene: A common route to this precursor starts from 3,5-dimethylaniline. The process involves a diazotization reaction where the aniline (B41778) is treated with sodium nitrite (B80452) in the presence of anhydrous hydrogen fluoride (B91410), which acts as both the solvent and the fluorine source. google.com The resulting diazonium salt is then thermally decomposed in what is known as a Balz-Schiemann type reaction to yield 1-fluoro-3,5-dimethylbenzene. Subsequent oxidation of the methyl groups followed by etherification would be required to produce 1-fluoro-3,5-dimethoxybenzene. A more direct, though less common, approach might involve the nucleophilic aromatic substitution of a suitable di-nitro or halo-substituted precursor with fluoride, followed by methoxylation.

Synthesis of 2,4-Dimethoxybenzaldehyde: This precursor is typically synthesized from 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether). thieme-connect.deuni-tuebingen.de The Vilsmeier-Haack reaction is highly effective for this transformation, where 1,3-dimethoxybenzene is formylated using POCl₃ and DMF to produce 2,4-dimethoxybenzaldehyde in high yield. thieme-connect.de Alternative methods include the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride or tin tetrachloride. sciencemadness.org

Principles of Green Chemistry in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce waste, minimize energy consumption, and avoid hazardous substances. While specific green chemistry protocols for the direct synthesis of this compound are not widely documented, related methodologies for benzaldehyde (B42025) synthesis are well-established.

Mechanochemical Approaches for Benzaldehyde Synthesis

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a significant green advantage by often proceeding in the absence of bulk solvents. imamu.edu.sa The Claisen-Schmidt condensation, a fundamental reaction for forming carbon-carbon bonds, has been successfully performed under mechanochemical conditions.

For instance, a study on the synthesis of 2'-hydroxychalcones via a mechanochemical Claisen-Schmidt condensation reacted various substituted benzaldehydes, including 3,4-dimethoxybenzaldehyde (B141060), with 5'-fluoro-2'-hydroxyacetophenone (B1294895). nih.gov The reaction was optimized using potassium hydroxide (B78521) (KOH) as a catalyst under ball-milling conditions, achieving high to excellent yields without the need for a solvent. This demonstrates the feasibility of using mechanochemistry for reactions involving fluorinated and methoxylated aromatic aldehydes. nih.gov

Table 1: Mechanochemical Claisen-Schmidt Condensation of 5'-Fluoro-2'-hydroxyacetophenone with Dimethoxybenzaldehydes
Benzaldehyde ReactantCatalyst (eq.)Grinding Cycles (Time)Yield (%)Reference
3,4-DimethoxybenzaldehydeKOH (2)2 x 30 min96 nih.gov
2,3-DimethoxybenzaldehydeKOH (2)2 x 30 min74 nih.gov
3,5-Dimethoxybenzaldehyde (B42067)KOH (2)2 x 30 min88 nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, capable of dramatically reducing reaction times from hours to minutes and often improving product yields. semanticscholar.org The efficient heating provided by microwave irradiation can accelerate reactions involving polar molecules.

The Stobbe condensation, another important carbon-carbon bond-forming reaction, has been efficiently carried out using microwave assistance. In one study, 2,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde were reacted with diethyl succinate (B1194679) using potassium tert-butoxide as a catalyst in tert-butanol. acs.org The reaction, irradiated with microwaves, proceeded efficiently to form the corresponding (dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivatives, which are precursors to naphthalenes. acs.org Similarly, microwave irradiation has been effectively used to drive Claisen-Schmidt condensations of 3,4-dimethoxybenzaldehyde with cyclohexanone (B45756) to completion in just two minutes. semanticscholar.org These examples highlight the potential for applying microwave technology to accelerate steps in the synthesis of this compound or its derivatives.

Table 2: Microwave-Assisted Stobbe Condensation of Dimethoxybenzaldehydes
Benzaldehyde ReactantReagentsMicrowave ConditionsTimeProductReference
2,4-DimethoxybenzaldehydeDiethyl succinate, t-BuOK, t-BuOH200 W, 60 °C15 min(E)-4-(2,4-dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid acs.org
3,5-DimethoxybenzaldehydeDiethyl succinate, t-BuOK, t-BuOH200 W, 60 °C15 min(E)-4-(3,5-dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid acs.org

Catalytic Systems Employed in the Synthesis of this compound

Catalysts are essential for many of the synthetic transformations discussed, enabling reactions to proceed with high efficiency and selectivity. A variety of catalytic systems are employed in the synthesis of the target compound and its precursors.

For formylation reactions , strong Lewis acids are typically required to activate the formylating agent and the aromatic substrate. In the Vilsmeier-Haack reaction, phosphoryl chloride (POCl₃) acts as the activating agent for DMF. wikipedia.org In the Gattermann and related reactions, aluminum chloride (AlCl₃) is a common Lewis acid catalyst. google.com For Olah formylation, a combination of formyl fluoride and boron trifluoride (BF₃) can be used. thieme-connect.de

In green chemistry applications , the choice of catalyst is also crucial. For mechanochemical Claisen-Schmidt condensations, a simple and inexpensive base like potassium hydroxide (KOH) has proven effective. nih.gov For microwave-assisted Stobbe condensations, a strong base catalyst such as potassium tert-butoxide (t-BuOK) is used to generate the necessary carbanion intermediate. acs.org Layered double hydroxides (LDHs) have also been explored as reusable, heterogeneous basic catalysts for Claisen-Schmidt condensations involving benzaldehydes. mdpi.compreprints.org

Table 3: Catalytic Systems in Relevant Syntheses
Reaction TypeCatalyst / Activating AgentSubstrate ExamplePurposeReference
Vilsmeier-Haack FormylationPOCl₃1,3-DimethoxybenzeneElectrophilic Aromatic Substitution thieme-connect.de
Gattermann-Koch FormylationAlCl₃ / CuClFluorinated BenzenesElectrophilic Aromatic Substitution google.com
Mechanochemical CondensationKOH3,4-DimethoxybenzaldehydeBase-catalyzed C-C bond formation nih.gov
Microwave-Assisted Condensationt-BuOK2,4-DimethoxybenzaldehydeBase-catalyzed C-C bond formation acs.org
Heterogeneous CatalysisMg/Al Layered Double HydroxideBenzaldehydeBase-catalyzed C-C bond formation mdpi.com

Chemical Reactivity and Transformational Chemistry of 5 Fluoro 2,4 Dimethoxybenzaldehyde

Condensation Reactions Involving the Aldehyde Moiety

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with nucleophiles, most notably carbon nucleophiles and primary amines. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

The Claisen-Schmidt condensation is a variation of the aldol condensation that reacts an aromatic aldehyde, which cannot enolize, with an aliphatic ketone or aldehyde in the presence of a base catalyst. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones, which are α,β-unsaturated ketones (1,3-diphenyl-2-propen-1-ones) belonging to the flavonoid family. ijarsct.co.in

In this context, 5-Fluoro-2,4-dimethoxybenzaldehyde serves as the aromatic aldehyde component. The reaction is typically catalyzed by an aqueous alkaline base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol solvent like ethanol or methanol. ijarsct.co.innih.gov The mechanism involves the deprotonation of the α-hydrogen of the ketone by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) structure. magritek.com

The choice of solvent can be critical. While methanol is common, studies have shown that for poly-fluorinated benzaldehydes, its use can lead to side reactions, specifically nucleophilic aromatic substitution (SNAr), where a methoxy (B1213986) group from the solvent displaces a fluorine atom on the ring. ebyu.edu.tr Using a solvent like tetrahydrofuran (THF) can prevent this side reaction and yield the desired fluorine-substituted chalcone exclusively. ebyu.edu.tr

Below is a table detailing representative Claisen-Schmidt condensations involving substituted benzaldehydes to produce various chalcones.

Aldehyde ReactantKetone ReactantBase/SolventProductYield
This compoundAcetophenone (B1666503)KOH / Ethanol(E)-1-phenyl-3-(5-fluoro-2,4-dimethoxyphenyl)prop-2-en-1-oneHigh
3,4,5-trimethoxybenzaldehyde3,4-dimethoxyacetophenone50% KOH3,4,5-trimethoxy-3',4'-dimethoxychalcone46% nijophasr.net
3,4-dimethoxybenzaldehyde (B141060)2-methoxyacetophenoneNaOH / Ethanol(E)-1-(2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one~90%
Benzaldehyde (B42025)AcetophenoneNaOH / EthanolChalcone (1,3-diphenyl-2-prop-2-en-1-one)High ijarsct.co.in

This table is illustrative of typical Claisen-Schmidt reactions. Yields are dependent on specific reaction conditions.

This compound readily reacts with primary amines to form imines, also known as Schiff bases. nih.gov These compounds are characterized by a carbon-nitrogen double bond (-C=N-). The reaction proceeds via a two-step mechanism. nih.gov In the first step, the nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate called a hemiaminal or carbinolamine. nih.govmdpi.com The second step involves the acid- or base-catalyzed elimination of a water molecule from the hemiaminal, resulting in the formation of the stable imine double bond. nih.govnih.gov The equilibrium can be shifted towards the Schiff base product by removing water as it is formed.

This reaction is versatile and has been used to synthesize a wide array of Schiff bases by varying the amine component, leading to compounds with diverse applications. researchgate.net

General Reaction Scheme:

this compound + R-NH₂ ⇌ 5-Fluoro-2,4-dimethoxybenzylideneamine + H₂O

Nucleophilic Substitution Reactions of this compound Derivatives

While the benzene (B151609) ring is electron-rich, making it generally unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). In derivatives of this compound, the fluorine atom can potentially be displaced by a strong nucleophile.

A notable example of this reactivity is observed during the Claisen-Schmidt condensation when poly-fluorinated benzaldehydes are used in methanol as a solvent. ebyu.edu.tr Under the basic conditions of the reaction, the methoxide ion (CH₃O⁻), generated from the methanol solvent, can act as a nucleophile. It can attack the carbon atom bearing a fluorine substituent, leading to the displacement of the fluoride (B91410) ion. This SNAr reaction competes with the desired condensation, resulting in the formation of methoxy-substituted chalcones instead of the expected fluoro-substituted ones. ebyu.edu.tr This suggests that the fluorine atom at the 5-position on the this compound core could be susceptible to substitution by potent nucleophiles under specific conditions, particularly when the aromatic ring is further activated.

Electrophilic Aromatic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and position of this substitution are governed by the existing substituents on the ring.

On the this compound core, the directing effects are as follows:

Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. youtube.com

Fluorine atom (-F): Halogens are a unique case. They are deactivating due to their inductive electron withdrawal but are still ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (sigma complex) for ortho and para attack. youtube.com

Aldehyde group (-CHO): This is a deactivating group due to its electron-withdrawing nature (both by induction and resonance) and is a meta-director. youtube.com

Considering the positions on the ring:

The C2 and C4 positions are occupied by methoxy groups.

The C5 position is occupied by the fluorine atom.

The C1 position is occupied by the aldehyde group.

The available positions for substitution are C3 and C6. The directing effects of the substituents converge to strongly favor substitution at the C6 position . The methoxy group at C2 directs ortho to C3 and para to C5 (blocked). The methoxy group at C4 directs ortho to C3 and C5 (blocked). The fluorine at C5 directs ortho to C4 (blocked) and C6. The aldehyde at C1 directs meta to C3 and C5 (blocked).

The powerful activating and directing effects of the two methoxy groups and the fluorine atom towards the C6 position would likely overcome the deactivating influence of the aldehyde group, making the C6 position the primary site for electrophilic attack in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation.

Functional Group Interconversions and Derivatization of this compound

The functional groups on this compound can be chemically modified to produce a variety of derivatives. Key transformations include the cleavage of the methoxy groups.

The conversion of the methoxy groups (-OCH₃) on the benzaldehyde ring to hydroxyl groups (-OH) is a common and important transformation. This demethylation reaction is typically achieved by treating the aryl methyl ether with strong Lewis acids or proton acids.

Common reagents for this ether cleavage include boron tribromide (BBr₃), aluminum chloride (AlCl₃), or hydroiodic/hydrobromic acid (HI/HBr). researchgate.net The reaction with BBr₃, for instance, proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion, releasing the phenoxide, which is then protonated upon workup to yield the phenol.

In the case of this compound, selective demethylation of one methoxy group over the other can be a challenge. The methoxy group at the C2 position is ortho to the electron-withdrawing aldehyde group, which might influence its reactivity compared to the C4 methoxy group. Reagents like AlCl₃ with a soft nucleophile such as ethyl mercaptan have been suggested to potentially favor cleavage of the C2-methoxy group due to chelation with the adjacent carbonyl group. researchgate.net Conversely, bulky reagents like trimethylsilyl iodide (TMS-I) might preferentially attack the less sterically hindered and more electron-rich C4-methoxy group. researchgate.net Careful selection of reagents and reaction conditions is therefore crucial to control the outcome of demethylation.

Reductive and Oxidative Transformations of the Aldehyde Functionality

The aldehyde group of this compound is a key site for chemical modifications, readily undergoing both reduction to an alcohol and oxidation to a carboxylic acid. These transformations provide pathways to a range of valuable derivatives.

Reductive Transformations

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding (5-Fluoro-2,4-dimethoxyphenyl)methanol. This conversion is commonly achieved using hydride-based reducing agents.

A notable method involves the use of sodium borohydride (NaBH₄) in a suitable solvent. For instance, the reduction can be carried out by treating this compound with sodium borohydride in methanol at a controlled temperature. The reaction proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water quenches the reaction and protonates the resulting alkoxide to furnish the desired alcohol.

Table 1: Reduction of this compound

ReactantReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol(5-Fluoro-2,4-dimethoxyphenyl)methanol

Oxidative Transformations

The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 5-fluoro-2,4-dimethoxybenzoic acid. This transformation is a fundamental process in organic synthesis, and various oxidizing agents can be employed.

One of the most common and effective methods for this oxidation is the use of potassium permanganate (KMnO₄) under acidic or alkaline conditions. The reaction involves the transfer of oxygen atoms from the permanganate ion to the aldehyde. Typically, the reaction is performed in an aqueous solution, and the progress can be monitored by the disappearance of the characteristic purple color of the permanganate ion as it is reduced to manganese dioxide (MnO₂). Following the oxidation, an acidic workup is necessary to protonate the carboxylate salt and isolate the 5-fluoro-2,4-dimethoxybenzoic acid.

While specific studies on the permanganate oxidation of this compound are not extensively detailed in the available literature, the oxidation of the structurally similar 2,4-dimethoxybenzaldehyde (B23906) has been studied and demonstrates the feasibility of this transformation. researchgate.net The general principles of aromatic aldehyde oxidation strongly support the efficacy of this method for producing 5-fluoro-2,4-dimethoxybenzoic acid. youtube.comyoutube.com

Table 2: Illustrative Oxidation of this compound

ReactantReagentProduct
This compoundPotassium Permanganate (KMnO₄)5-Fluoro-2,4-dimethoxybenzoic acid

Applications of 5 Fluoro 2,4 Dimethoxybenzaldehyde As a Synthetic Building Block

Role as an Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, the quest for novel therapeutic agents often relies on the synthesis of complex molecular architectures. 5-Fluoro-2,4-dimethoxybenzaldehyde provides a key starting point for constructing various heterocyclic and bioactive scaffolds, which are foundational to drug discovery. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Synthesis of Fluorinated Heterocyclic Compounds (e.g., Benzothiazoles, Pyrazoles, Quinazolines)

The aldehyde functional group of this compound is a reactive handle for condensation reactions, enabling the construction of diverse heterocyclic systems. While direct literature citing the use of this compound for these specific heterocycles is nascent, the established synthetic routes using its isomers and analogs highlight its potential.

Benzothiazoles: Fluorinated 2-arylbenzothiazoles are a class of compounds investigated for their potential anticancer properties. The general synthesis involves the condensation of a substituted 2-aminothiophenol (B119425) with an aromatic aldehyde. For instance, the related compound 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole is synthesized from 3,4-dimethoxybenzaldehyde (B141060) and bis(2-amino-4-fluorophenyl) disulfide. semanticscholar.org This established methodology suggests a viable pathway for using this compound to create novel benzothiazole (B30560) derivatives. semanticscholar.orgcuni.cz

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds known for a wide range of pharmacological activities. edwiserinternational.com A common synthetic route is the cyclocondensation of a chalcone (B49325) with a hydrazine (B178648) derivative. These chalcones are typically prepared through a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. edwiserinternational.comresearchgate.net Research has shown the use of related isomers, such as 3-fluoro-4,5-dimethoxybenzaldehyde, as precursors for chalcones that are then converted into fluorinated pyrazoles. edwiserinternational.com This demonstrates a clear, plausible route for the integration of this compound into pyrazole (B372694) synthesis.

Quinazolines: Quinazolines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including use as kinase inhibitors in cancer therapy. japsonline.comscispace.com Syntheses of quinazoline (B50416) scaffolds can be achieved through various methods, including the reaction of anthranilamides or 2-aminobenzonitriles with aldehydes. Although specific examples employing this compound are not extensively documented, the versatility of the quinazoline synthesis allows for the incorporation of diverse aldehydes, indicating a potential application for this fluorinated building block. japsonline.comsmolecule.com

Precursors for Bioactive Compound Scaffolds (e.g., Chalcones, DOPA Analogs)

Beyond heterocycles, this compound is a precursor for foundational bioactive scaffolds that are themselves the subject of medicinal chemistry studies or can be further elaborated.

Chalcones: Chalcones are bi-aromatic ketones that form the central core of a variety of naturally occurring and synthetic compounds with significant biological activities, including anticancer and anti-inflammatory properties. nih.gov They are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone. Research has detailed the synthesis of fluorinated 2'-hydroxychalcones through the reaction of 5'-fluoro-2'-hydroxyacetophenone (B1294895) with various benzaldehydes, including 3,4-dimethoxybenzaldehyde. nih.gov This underscores the utility of dimethoxybenzaldehyde derivatives in creating complex chalcone structures. The table below outlines a representative synthesis using a related benzaldehyde.

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation nih.gov
Aldehyde ComponentAcetophenone ComponentProduct ClassSignificance
3,4-dimethoxybenzaldehyde5'-fluoro-2'-hydroxyacetophenoneFluorinated 2'-Hydroxychalcone (B22705)Scaffold for antimalarial, antileishmanial, and anticancer agents.

DOPA Analogs: The synthesis of fluorinated analogs of L-DOPA (L-3,4-dihydroxyphenylalanine), a cornerstone therapy for Parkinson's disease, is of great interest for developing new diagnostics and therapeutics. Specifically, isotopically labeled versions like 6-[¹⁸F]fluoro-L-DOPA are crucial tracers for Positron Emission Tomography (PET) imaging. The synthesis of these analogs often begins with a fluorinated benzaldehyde. For example, the synthesis of 6-[¹⁸F]fluoro-L-DOPA has been achieved starting from precursors like 2-[¹⁸F]fluoro-4,5-dimethoxybenzaldehyde or 6-[¹⁸F]fluoro-3,4-dimethoxybenzaldehyde. nih.govuni-tuebingen.de These are isomers of this compound, but their use in established multi-step syntheses highlights the potential role of the title compound in accessing novel DOPA analogs. researchgate.netd-nb.info

Contributions to Material Science Applications

The unique electronic and photophysical properties that can arise from fluorinated and methoxy-substituted aromatic systems make them attractive building blocks for advanced materials. While specific, detailed research on this compound in this area is limited, the applications of its isomers are indicative of its potential. chemimpex.com

Development of Advanced Functional Polymers and Dyes

Aromatic aldehydes are key monomers in the synthesis of various polymers and dyes. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and optical clarity. Isomers like 4-Fluoro-2,6-dimethoxybenzaldehyde are noted for their utility in developing functional polymers and dyes due to their specific aromatic substitution pattern. vulcanchem.com It is plausible that this compound could be similarly employed in condensation polymerization or as a precursor for solvatochromic or fluorescent dyes.

Exploration in Optical and Electronic Materials

The electron-withdrawing nature of the fluorine atom combined with the electron-donating methoxy (B1213986) groups can create a push-pull electronic system within the aromatic ring. This characteristic is highly sought after in the design of materials with non-linear optical (NLO) properties or for use as components in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com Research into related compounds like 2-Fluoro-4,5-dimethoxybenzaldehyde points to their potential in creating advanced materials for electronics and coatings. chemimpex.com

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 5 Fluoro 2,4 Dimethoxybenzaldehyde and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are instrumental in elucidating the molecular structure and confirming the identity of 5-Fluoro-2,4-dimethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 3,4-dimethoxybenzaldehyde (B141060), shows distinct signals for the aldehyde proton, aromatic protons, and methoxy (B1213986) group protons. In this compound, the fluorine atom at the C5 position would introduce further splitting in the signals of adjacent aromatic protons due to H-F coupling.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For the related 2,4-dimethoxybenzaldehyde (B23906), characteristic chemical shifts are observed for the carbonyl carbon, the aromatic carbons, and the methoxy carbons. chemicalbook.comchemicalbook.com The presence of a fluorine atom in this compound would cause the carbon atom directly bonded to it (C5) and adjacent carbons to exhibit splitting (C-F coupling), a key feature for structural confirmation.

¹⁹F NMR: ¹⁹F NMR is a powerful tool for directly observing the fluorine atom. icpms.cz The chemical shift of the fluorine signal is highly sensitive to its electronic environment. For aromatic fluorine compounds, these shifts typically appear between -110 and -180 ppm. sigmaaldrich.com The coupling patterns observed in the ¹⁹F spectrum, arising from interactions with nearby protons, can further confirm the substitution pattern on the benzene (B151609) ring. icpms.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on known data for similar compounds. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) ~9.8 - 10.5 ~185 - 192
Aromatic H (at C3) ~6.5 - 6.7 ~98 - 105
Aromatic H (at C6) ~7.6 - 7.8 ~128 - 135
Methoxy (-OCH₃ at C2) ~3.8 - 4.0 ~55 - 57
Methoxy (-OCH₃ at C4) ~3.8 - 4.0 ~55 - 57
C1 - ~118 - 125
C2 - ~160 - 165
C3 - ~98 - 105
C4 - ~163 - 168
C5 - ~155 - 160 (with C-F coupling)
C6 - ~128 - 135

Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1670-1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O stretching of the methoxy groups would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. While IR spectroscopy is more sensitive to polar functional groups like carbonyls, Raman spectroscopy can be more informative for the non-polar parts of the molecule. nih.gov Studies on similar molecules like 2,4- and 2,5-dimethylbenzaldehydes have utilized both techniques to assign vibrational frequencies. ias.ac.in

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch ~2820 and ~2720 Weak
Aromatic C-H Stretch >3000 Strong
Aldehyde C=O Stretch ~1670-1700 Moderate
Aromatic C=C Stretch ~1450-1600 Strong
C-F Stretch ~1000-1400 Moderate
Methoxy C-O Stretch ~1200-1300 and ~1000-1100 Moderate

Mass Spectrometry (MS and GC-MS Techniques)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde proton (M-1), a methyl group from a methoxy moiety (M-15), and a formyl radical (M-29). The presence of fluorine can be identified by the characteristic mass of its isotope.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. oup.comijisrt.com This technique is particularly useful for assessing the purity of this compound by separating it from any impurities before mass analysis. The retention time from the GC provides an additional layer of identification. The mass spectrum of the pure compound can then be obtained and compared with spectral libraries for confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Techniques

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The positions and intensities of the absorption maxima are influenced by the substituents on the benzene ring. The methoxy and fluoro groups, acting as auxochromes, can cause shifts in the absorption bands compared to unsubstituted benzaldehyde (B42025).

X-ray Crystallography for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. Studies on related dimethoxybenzaldehyde isomers have revealed that the molecules are nearly planar, with variations in the orientation of the methoxy groups. ru.nl X-ray crystallography can also be instrumental in elucidating intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the physical properties of the compound. ru.nl The synthesis of Schiff bases from dimethoxybenzaldehydes has been characterized by X-ray diffraction, confirming the resulting molecular structures. sibran.ru

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2,4 Dimethoxybenzaldehyde

Quantum Mechanical Studies of Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, albeit with approximations, to provide information about the energy, electron distribution, and other properties of a molecule.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction, which is a function of 3N coordinates for an N-electron system. DFT calculations for 5-Fluoro-2,4-dimethoxybenzaldehyde would typically involve optimizing the molecular geometry to find the lowest energy structure. This optimization provides key information such as bond lengths, bond angles, and dihedral angles.

For substituted benzaldehydes, DFT calculations, often using hybrid functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data. researchgate.netresearchgate.net For instance, a DFT study on dimethoxybenzene derivatives highlighted the efficiency of different functionals, noting that while PBE is time-efficient, B3LYP often yields lower total energies. nih.gov The choice of the basis set, such as 6-311G(d,p) or Def2-TZVP, also plays a crucial role in the accuracy of the results, with larger basis sets generally providing more accurate, albeit computationally more expensive, results. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzaldehyde (B42025) calculated with DFT

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.39 - 1.41 118 - 122 0 - 1
C-H (ring) ~1.08 - -
C-F ~1.35 - -
C-O (methoxy) ~1.36 - -
O-CH3 ~1.43 - -
C=O (aldehyde) ~1.21 - -
C-CHO ~1.48 - -
C-C-O (methoxy) - ~125 -
O-C-H (aldehyde) - ~124 -

Note: This table provides typical values for substituted benzaldehydes and is for illustrative purposes. Actual calculated values for this compound would require a specific DFT calculation.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It is considered a mean-field theory as it treats each electron as moving in the average field of all other electrons. wikipedia.org While HF theory neglects electron correlation, which can be a significant factor, it provides a good starting point for more advanced calculations and can offer valuable qualitative insights. nih.gov

In the context of this compound, HF calculations can be used to determine the molecular orbitals and their energies. This information is crucial for understanding the electronic transitions and reactivity of the molecule. For fluorinated organic compounds, HF theory has been used to investigate properties like molecular geometry and Mulliken charge distribution. emerginginvestigators.org Comparing HF results with those from DFT can also provide a measure of the importance of electron correlation in describing the system's properties. While semilocal DFT functionals often underestimate reaction barriers, non-self-consistent calculations using Hartree-Fock orbitals can significantly improve these predictions. nih.gov

To investigate the properties of molecules in their electronically excited states, such as those responsible for UV-visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. researchgate.netrsc.orgchemrxiv.org TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which are related to the intensity of electronic transitions. rsc.orgnih.gov

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in its UV-visible spectrum. These calculations can help in understanding how the substituents (fluoro and dimethoxy groups) influence the electronic transitions. Benchmarking studies on fluorescent dyes have shown that the accuracy of TD-DFT depends on the choice of the density functional, with functionals incorporating a significant amount of exact exchange often providing better agreement with experimental data. nih.gov The analysis of the molecular orbitals involved in the electronic transitions can reveal their nature, such as π→π* or n→π* transitions, which is fundamental to understanding the photophysical behavior of the molecule.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Substituted Benzaldehyde

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 3.8 326 0.05 HOMO → LUMO (n→π*)
S0 → S2 4.5 275 0.30 HOMO-1 → LUMO (π→π*)

Note: This table is illustrative and represents typical results for an aromatic aldehyde. The actual values for this compound would be obtained from a specific TD-DFT calculation.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. The MEP provides a visual representation of the charge distribution and is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in shades of blue, indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, an MEP analysis would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit positive potentials, making them potential sites for nucleophilic interactions. The fluorine atom, being highly electronegative, would also contribute to the electrostatic potential landscape. Such analysis is crucial in predicting how the molecule will interact with other reagents and in understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.defaccts.de

The key aspect of NBO analysis is the investigation of interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A larger E(2) value indicates a stronger interaction and greater electron delocalization. wisc.edu

For this compound, NBO analysis would provide insights into the electronic effects of the substituents. For example, it could quantify the donation of electron density from the lone pairs of the oxygen atoms in the methoxy (B1213986) groups and the fluorine atom into the antibonding orbitals of the aromatic ring. This analysis can also elucidate the nature of the C-F bond and the carbonyl group's electronic structure. NBO analysis provides a detailed picture of the intramolecular interactions that govern the molecule's stability and reactivity. q-chem.com

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for a Substituted Benzaldehyde

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(O-methoxy) π*(C-C ring) 5 - 10 π-conjugation
LP(F) σ*(C-C ring) 1 - 3 Hyperconjugation
π(C-C ring) π*(C=O) 15 - 20 π-conjugation

Note: This table presents hypothetical E(2) values to illustrate the concept of NBO analysis. Specific values for this compound would require a dedicated NBO calculation.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orgresearchgate.net This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs). researchgate.net A BCP is a point where the gradient of the electron density is zero.

Several properties of the electron density at the BCP are used to characterize the nature of the chemical bond. These include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)). For covalent bonds, ρ(r) is typically high, and ∇²ρ(r) is negative. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, ρ(r) is low, and ∇²ρ(r) is positive.

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in photonics and optoelectronics, including optical communication, data storage, and optical switching. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the NLO behavior of molecules like this compound by correlating their electronic structure with their optical properties.

Theoretical studies on substituted benzaldehydes are frequently employed to predict their NLO response. mdpi.comresearchgate.net These investigations typically involve the calculation of key parameters such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's potential for second-harmonic generation (SHG), a fundamental NLO phenomenon.

The general approach for these computational studies involves optimizing the molecular geometry of the compound using a selected DFT functional, such as B3LYP or CAM-B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). researchgate.netrsc.org Following geometry optimization, the NLO properties are calculated. For instance, in a study on 2-Chloro-6-Fluoro Benzaldehyde, DFT calculations were used to determine the dipole moment, polarizability, and hyperpolarizability. researchgate.net

The NLO properties of substituted benzaldehydes are highly dependent on the nature and position of the substituents on the aromatic ring. The presence of both electron-donating groups (like methoxy groups) and electron-withdrawing groups can lead to a "push-pull" system, which enhances the intramolecular charge transfer and, consequently, the hyperpolarizability. mdpi.com In the case of this compound, the methoxy groups act as electron donors, while the fluorine atom and the aldehyde group are electron-withdrawing. This arrangement suggests that the molecule could exhibit interesting NLO properties.

To quantify the NLO response, the calculated hyperpolarizability of the molecule of interest is often compared to that of a standard reference compound, such as urea. mdpi.com This comparison allows for the evaluation of the material's potential for NLO applications.

While specific computational data for this compound is not available, the table below presents representative DFT-calculated NLO data for other substituted benzaldehydes to illustrate the typical values obtained in such studies.

CompoundDipole Moment (μ) [Debye]Polarizability (α) [esu]First-Order Hyperpolarizability (β) [esu]
o-Chlorobenzaldehyde3.12431.44 x 10-23155.86 x 10-30
m-Chlorobenzaldehyde1.89181.45 x 10-23240.86 x 10-30
p-Chlorobenzaldehyde2.12761.51 x 10-23820.22 x 10-30
Urea (Reference)1.37320.39 x 10-239.73 x 10-30

Data for chlorobenzaldehydes and urea are illustrative and taken from studies on related compounds to provide context for the types of values expected from NLO calculations. mdpi.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another crucial aspect of these theoretical investigations. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and its electronic transition properties, which are directly related to the NLO response. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions.

Future Directions and Research Perspectives on 5 Fluoro 2,4 Dimethoxybenzaldehyde

Emerging Methodologies for Enhanced Synthesis and Derivatization

The synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde and its derivatives is evolving beyond traditional methods, with a focus on improving efficiency, sustainability, and access to novel chemical space.

Emerging synthetic techniques are being explored to overcome the challenges associated with regioselectivity and harsh reaction conditions. Photoredox catalysis, for instance, offers a milder alternative for fluorination reactions. This method uses visible light and a photosensitizer, such as eosin (B541160) Y, to generate aryl radicals for subsequent fluorination, potentially reducing the reliance on harsh reagents. Another significant advancement is the use of mechanochemistry, specifically ball milling. A study on the Claisen-Schmidt condensation between a related fluorinated acetophenone (B1666503) and a dimethoxybenzaldehyde demonstrated that this solvent-free approach, using potassium hydroxide (B78521) as a catalyst, can lead to near-quantitative yields in a significantly shorter time frame compared to conventional solution-based methods. mdpi.com

Continuous flow systems are also being implemented to enhance the safety and scalability of reactions. These systems allow for precise control over reaction parameters like temperature and time, which is critical for managing exothermic reactions and improving yield and purity, especially in industrial-scale production.

For derivatization, modern synthetic strategies are enabling the creation of complex molecules from the this compound core. The aldehyde functional group is a versatile handle for various transformations, including reductive aminations and condensation reactions to form Schiff bases and heterocyclic structures like benzimidazoles. smolecule.comnih.gov Advanced techniques such as click chemistry are also being explored for conjugating the benzaldehyde (B42025) scaffold to other molecules, including natural products or polyethylene (B3416737) glycol (PEG) moieties, to create derivatives with tailored properties. bohrium.com

MethodDescriptionAdvantagesReference
Photoredox Catalysis Utilizes visible light and a photocatalyst (e.g., Eosin Y) to facilitate radical-based fluorination under mild conditions.Avoids harsh reagents, offers high selectivity.
Mechanochemistry (Ball Milling) A solvent-free Claisen-Schmidt condensation reaction optimized with a solid base (KOH) under mechanical grinding.High yields (up to 96%), reduced reaction time, environmentally friendly. mdpi.com
Continuous Flow Systems Reactions are performed in a continuously flowing stream within a microreactor, allowing for precise control.Enhanced heat transfer, improved safety and scalability, shorter reaction times.
Click Chemistry Enables efficient and specific covalent bond formation, used for conjugating the scaffold to other bioactive molecules or polymers.High efficiency, modularity, biocompatibility for creating complex derivatives. bohrium.com

Expanded Applications in Interdisciplinary Research Fields

The unique substitution pattern of this compound makes it an attractive precursor for compounds in diverse research areas, from materials science to medicinal chemistry. Its derivatives are being investigated for a range of biological activities.

In pharmaceutical research, this compound serves as a key intermediate for synthesizing more complex molecules with therapeutic potential. For instance, chalcones derived from related fluorinated and methoxylated aromatic compounds have shown significant biological activity. Research has demonstrated that chalcones synthesized from precursors like 5'-fluoro-2'-hydroxyacetophenone (B1294895) and dimethoxybenzaldehydes exhibit potent activity against the parasites responsible for Leishmaniasis (Leishmania donovani) and Malaria (Plasmodium falciparum), as well as against melanoma cell lines. mdpi.com The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) groups influence solubility and electronic properties.

The field of medical imaging represents another promising frontier. The synthesis of precursors for PET (Positron Emission Tomography) tracers, such as derivatives of [¹⁸F]Fluoro-L-DOPA, highlights the utility of fluorinated benzaldehydes in developing diagnostic agents. uni-tuebingen.de The derivatization of small molecules with bulky silicon-based fluorine-containing moieties (SiFA) for PET imaging has been successful for other benzamide (B126) structures, suggesting a potential pathway for developing this compound-based imaging probes. nih.gov

Furthermore, the compound is a valuable tool in the study of enzyme inhibition. Related hydroxybenzaldoxime structures have been identified as competitive inhibitors of enzymes like E. coli 1-deoxy-D-xylulose-5-phosphate synthase, where fluorine can act as a bioisostere for a hydroxyl group, contributing to binding affinity. scispace.com This suggests that derivatives of this compound could be designed as specific enzyme inhibitors for various therapeutic targets.

Research FieldApplicationKey FindingsReference
Antiparasitic Agents Synthesis of 2'-hydroxychalcone (B22705) derivatives.Compounds showed high potency against Leishmania donovani and Plasmodium falciparum. mdpi.com
Anticancer Research Synthesis of 2'-hydroxychalcone derivatives.A derived chalcone (B49325) demonstrated better activity against IGR-39 melanoma cell lines than the reference drug Dacarbazine. mdpi.com
Medical Imaging (PET) Use as a potential precursor for radiotracers.Related fluorinated benzaldehydes are used to synthesize PET tracers; SiFA-derivatization is a viable strategy for imaging agents. uni-tuebingen.denih.gov
Enzyme Inhibition Design of enzyme inhibitors.Fluorine can act as a bioisostere for hydroxyl groups, enhancing binding affinity to enzyme active sites. scispace.com

Advanced Theoretical Approaches for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of this compound applications, researchers are increasingly turning to advanced theoretical and computational methods. These in silico approaches provide deep mechanistic insights into the compound's reactivity and interactions with biological targets, guiding rational drug design and synthesis.

Molecular docking simulations are a key tool for predicting how derivatives of this compound might bind to specific proteins or enzymes. As demonstrated in studies with analogues of 5-fluorouracil (B62378) (5-FU), docking can elucidate potential binding affinities and interaction modes with therapeutic targets, such as the main protease of SARS-CoV-2. researchgate.net This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Beyond simple binding prediction, quantum mechanics methods are employed to understand the inherent electronic structure and reactivity of the molecule. Calculations of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveal regions of the molecule susceptible to nucleophilic or electrophilic attack. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface and Fukui functions can further pinpoint specific atoms involved in chemical reactions and intermolecular interactions. researchgate.net

These computational studies offer a powerful complement to experimental work, enabling a deeper mechanistic understanding of why certain derivatives exhibit higher biological activity or improved synthetic yields. By predicting reactivity and biological interactions, theoretical approaches can guide the strategic modification of the this compound scaffold to enhance its properties for specific applications, ultimately saving time and resources in the research and development process.

Q & A

Basic: What are the standard synthetic routes for 5-Fluoro-2,4-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or direct functionalization of fluorinated aromatic precursors . For example:

  • Step 1: Start with a fluorinated anisole derivative (e.g., 2,4-dimethoxyfluorobenzene).
  • Step 2: Introduce the aldehyde group via formylation using reagents like dichloromethyl methyl ether (ClCO₂R) in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions at 0–5°C to minimize side reactions .
  • Step 3: Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to formylating agent) to enhance yield (>70%) .
    Critical Factor: Temperature control is essential to avoid over-oxidation or demethylation of methoxy groups.

Basic: How is this compound characterized and purified for research use?

Methodological Answer:

  • Characterization:
    • NMR Spectroscopy: ¹H NMR shows distinct peaks for the aldehyde proton (~10 ppm), fluorine-coupled aromatic protons (δ 6.5–7.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
    • HPLC-PDA: Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
  • Purification:
    • Column Chromatography: Use silica gel with a gradient eluent (hexane:ethyl acetate, 8:2 to 6:4) to isolate the aldehyde .
    • Recrystallization: Ethanol/water mixtures (7:3) yield crystals with minimal impurities .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Structural Isomerism: Fluorine and methoxy group positioning alters electronic effects. Use DFT calculations to predict charge distribution and validate with experimental IC₅₀ assays .
  • Solubility Variability: Test derivatives in DMSO/PBS mixtures (e.g., 5% DMSO) to ensure consistent bioavailability .
  • Assay Interference: Confirm results via orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays) to rule out false positives .

Advanced: How does the electron-withdrawing fluorine atom influence reactivity in cross-coupling reactions?

Methodological Answer:
The meta-fluorine and para-methoxy groups create an electron-deficient aromatic ring, favoring:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/Na₂CO₃ (2M) at 80°C for 16 hours. The fluorine atom increases electrophilicity at the ortho position, enhancing coupling efficiency (yield: 60–85%) .
  • Nucleophilic Aromatic Substitution: Replace the aldehyde group with amines (e.g., morpholine) using K₂CO₃ in DMF at 120°C. Fluorine stabilizes the Meisenheimer intermediate, accelerating substitution .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
  • Degradation Signs: Yellowing indicates aldehyde oxidation to carboxylic acid; monitor via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
  • Handling: Use anhydrous solvents (e.g., dried THF) during reactions to avoid hydrate formation .

Advanced: How can computational methods predict the metabolic pathways of this compound in pharmacological studies?

Methodological Answer:

  • Software Tools: Use Gaussian 16 for DFT-based metabolic site prediction. The aldehyde group is prone to oxidation (CYP450-mediated), while methoxy groups undergo demethylation .
  • In Silico Docking (AutoDock Vina): Model interactions with CYP3A4 (PDB ID: 1TQN) to identify binding affinities. Fluorine’s electronegativity increases metabolic stability compared to non-fluorinated analogs .
  • Validation: Compare predictions with in vitro microsomal assays (rat liver S9 fractions) and LC-MS metabolite profiling .

Basic: What analytical techniques quantify trace impurities in this compound?

Methodological Answer:

  • GC-MS: Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column and EI ionization .
  • ICP-OES: Measure heavy metal contaminants (e.g., Pd from catalysis) at sub-ppm levels .
  • TGA-DSC: Assess thermal decomposition profiles (onset ~200°C) to ensure stability during handling .

Advanced: How do steric and electronic effects of substituents affect crystallization behavior?

Methodological Answer:

  • Crystal Packing Analysis (XRD): The fluorine atom induces C–H···F interactions, creating a layered lattice structure. Methoxy groups contribute to π-stacking, affecting solubility .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) for needle-like crystals vs. ethyl acetate for cubic crystals. Slow cooling (0.5°C/min) improves monoclinic phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.